1-{[1-(4-Iodophenyl)ethyl]amino}propan-2-ol
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Overview
Description
1-{[1-(4-Iodophenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C11H16INO It is characterized by the presence of an iodophenyl group attached to an ethylamino chain, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-Iodophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 4-iodoacetophenone with ethylamine, followed by reduction and subsequent reaction with propylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-Iodophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 1-{[1-(4-Iodophenyl)ethyl]amino}propan-2-one.
Reduction: Formation of 1-{[1-(4-Phenyl)ethyl]amino}propan-2-ol.
Substitution: Formation of 1-{[1-(4-Hydroxyphenyl)ethyl]amino}propan-2-ol or similar derivatives.
Scientific Research Applications
1-{[1-(4-Iodophenyl)ethyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[1-(4-Iodophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacks the iodophenyl group.
1-{[1-(4-Phenyl)ethyl]amino}propan-2-ol: A derivative where the iodine atom is replaced with a hydrogen atom.
1-{[1-(4-Hydroxyphenyl)ethyl]amino}propan-2-ol: A compound where the iodine atom is substituted with a hydroxyl group.
Uniqueness
1-{[1-(4-Iodophenyl)ethyl]amino}propan-2-ol is unique due to the presence of the iodophenyl group, which can enhance its reactivity and binding affinity to certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H16INO |
---|---|
Molecular Weight |
305.15 g/mol |
IUPAC Name |
1-[1-(4-iodophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H16INO/c1-8(14)7-13-9(2)10-3-5-11(12)6-4-10/h3-6,8-9,13-14H,7H2,1-2H3 |
InChI Key |
IOECYYYBHBCLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC=C(C=C1)I)O |
Origin of Product |
United States |
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